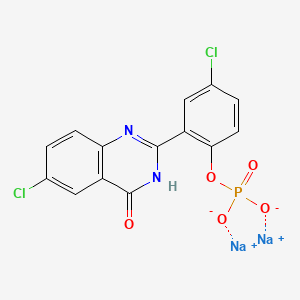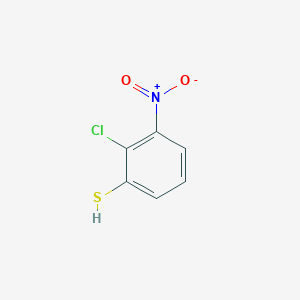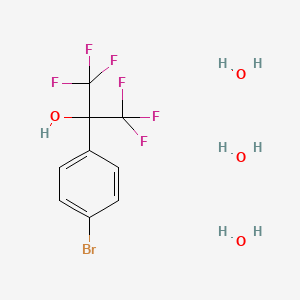![molecular formula C7H12O6 B15293603 [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is a chemical compound with a complex structure It is a derivative of oxolane, featuring multiple hydroxyl groups and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing the oxolane ring and hydroxyl groups. One common method is the reaction of the precursor with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl propionate
Uniqueness
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is unique due to its specific combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H12O6 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-7,9-11H,2H2,1H3/t4-,5-,6+,7+/m0/s1 |
Clé InChI |
NALJQUNAUMMYGE-VWDOSNQTSA-N |
SMILES isomérique |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)







![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)



![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)

